1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methylpyridinone core
Preparation Methods
The synthesis of 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridinone intermediate.
Addition of the Chlorophenyl Group: The chlorophenyl group is incorporated through a Friedel-Crafts alkylation reaction, using a chlorophenyl halide and a Lewis acid catalyst.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper(I) iodide), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one can be compared with similar compounds, such as:
1-Benzyl-3-[(2-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one: This compound has a fluorophenyl group instead of a chlorophenyl group, which may alter its reactivity and biological activity.
1-Benzyl-3-[(2-bromophenyl)methyl]-2-methylpyridin-4(1H)-one:
1-Benzyl-3-[(2-methylphenyl)methyl]-2-methylpyridin-4(1H)-one: The methylphenyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919366-72-6 |
---|---|
Molecular Formula |
C20H18ClNO |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C20H18ClNO/c1-15-18(13-17-9-5-6-10-19(17)21)20(23)11-12-22(15)14-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3 |
InChI Key |
PNMITXAGFZBNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.